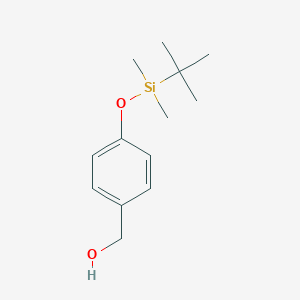

4-(tert-Butyldimethylsiloxy)benzyl alcohol

Übersicht

Beschreibung

The compound "4-(tert-Butyldimethylsiloxy)benzyl alcohol" is a chemical species that can be used as an intermediate in organic synthesis. It is related to various silyl ether derivatives that serve as protecting groups for alcohols or as intermediates in the synthesis of complex molecules. The papers provided discuss different aspects of the synthesis, reactivity, and applications of similar tert-butyldimethylsiloxy compounds.

Synthesis Analysis

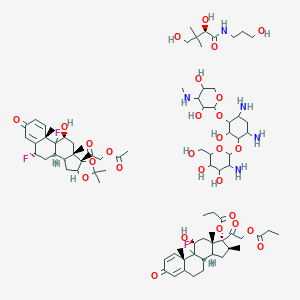

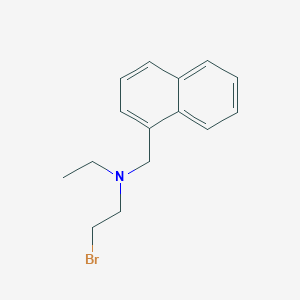

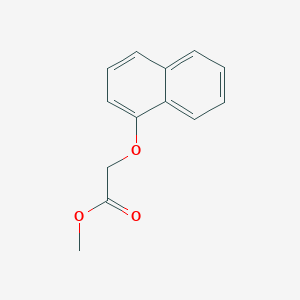

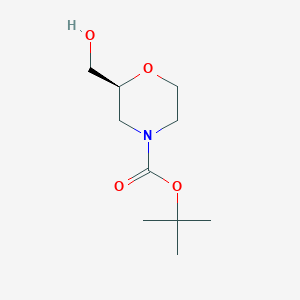

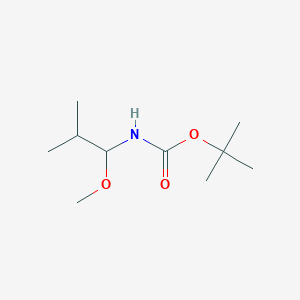

The synthesis of compounds related to "4-(tert-Butyldimethylsiloxy)benzyl alcohol" involves various strategies. For instance, the kinetic resolution of a related silyloxy pentanol using Lipase TL at low temperatures is described, leading to high enantiomeric purity of the resulting alcohol and acetate derivatives . Another approach involves the use of iodolactamization as a key step in the enantioselective synthesis of a benzyl carbamate derivative . Additionally, the synthesis of a new benzyl ether-type protecting group for alcohols, which is introduced by means of a readily prepared benzyl bromide, is reported .

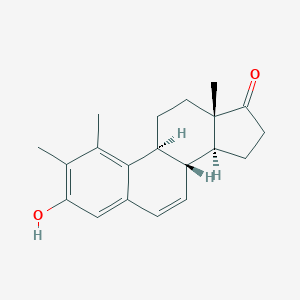

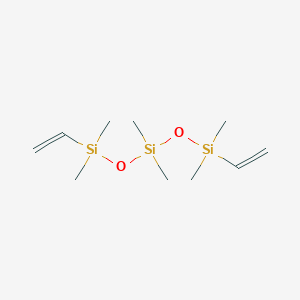

Molecular Structure Analysis

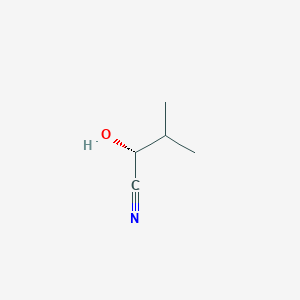

The molecular structure of silyl ether derivatives is characterized by the presence of a silicon atom bonded to oxygen and hydrocarbon groups. The tert-butyldimethylsiloxy moiety is a common silyl protecting group in organic chemistry. The structure of various silylated nucleosides has been characterized using chemical and spectroscopic methods, including 13C-NMR spectroscopy, which is a fast method for determining silylation positions .

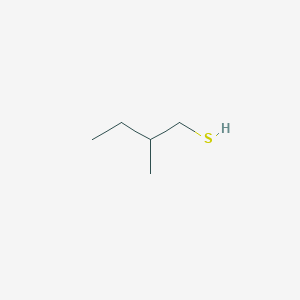

Chemical Reactions Analysis

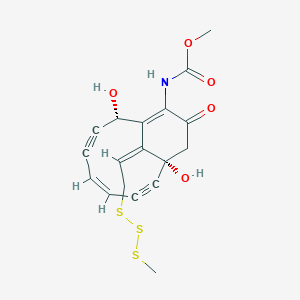

The reactivity of tert-butyldimethylsiloxy compounds in chemical reactions is diverse. For example, the Michael addition of a tert-butyldimethylsiloxy pyrrole to arylsulfinyl benzoquinones under different catalytic conditions has been studied, leading to stereoselective adducts . In another study, a copper-catalyzed reaction of tosylmethylisocyanide with benzyl alcohols using tert-butyl hydroperoxide was developed, leading to the synthesis of oxazolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(tert-Butyldimethylsiloxy)benzyl alcohol" and related compounds are influenced by the presence of the silyl ether group. The stability of these compounds under various conditions, such as base-catalyzed isomerization in alcohols, is an important aspect of their reactivity . The introduction of silyl protecting groups can also enhance the stability of sensitive functional groups during synthetic procedures .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Synthetic phenolic antioxidants, similar in structure to 4-(tert-Butyldimethylsiloxy)benzyl alcohol, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, including variants like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Their presence in the environment raises concerns about potential toxic effects, including hepatic toxicity, endocrine disruption, and carcinogenicity. Notably, some transformation products of these antioxidants may exhibit greater toxicity than the parent compounds, emphasizing the need for further research into their environmental behavior and impacts (Liu & Mabury, 2020).

Etherification Processes

The etherification of glycerol with various alcohols, including benzyl alcohol derivatives similar to 4-(tert-Butyldimethylsiloxy)benzyl alcohol, is a critical process in producing biofuels and other valuable ether compounds. These reactions, which can proceed through various mechanisms, result in products such as mono-, di-, and tri-ether compounds, which are essential for different industrial applications. Understanding these mechanisms and the factors affecting the etherification process is crucial for optimizing the production and application of these compounds (Palanychamy et al., 2022).

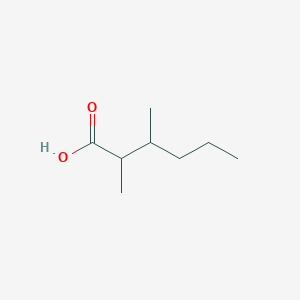

Biodegradation of Fuel Oxygenates

The microbial degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) is a significant area of research, given the environmental persistence and potential toxicity of these compounds. Studies have elucidated the aerobic and anaerobic pathways of MTBE and TBA degradation, highlighting the role of specific microbial enzymes and the formation of intermediates like 2-hydroxyisobutyric acid (HIBA). These findings are pivotal for developing strategies to mitigate the environmental impact of fuel oxygenates through bioremediation (Schmidt et al., 2004).

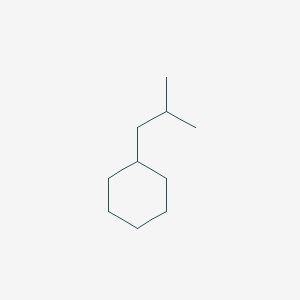

Applications in Fuel and Combustion

Alcohols like butanol, derived from or structurally related to 4-(tert-Butyldimethylsiloxy)benzyl alcohol, are being explored as alternative biofuels due to their favorable physical and thermodynamic properties. Research into the performance, combustion, and emissions of spark ignition (SI) engines fueled with butanol has shown promising results, indicating that butanol and its derivatives could play a crucial role in the development of cleaner, more efficient fuels (Veza et al., 2020).

Eigenschaften

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYWTODLVZFTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434203 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyldimethylsiloxy)benzyl alcohol | |

CAS RN |

138585-08-7 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-((tert-butyldimethylsilyl)oxy)phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)